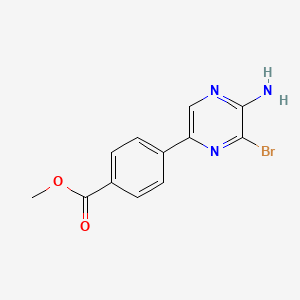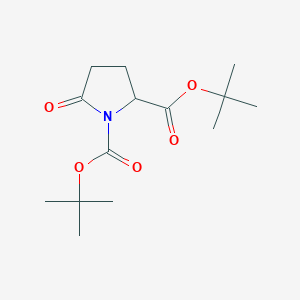
3-hydroxy-2-oxo(1,2-13C2)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-oxo(1,2-13C2)propanoic acid is a labeled form of pyruvic acid, where the carbon atoms at positions 1 and 2 are replaced with the isotope carbon-13. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-oxo(1,2-13C2)propanoic acid typically involves the isotopic labeling of pyruvic acid. One common method is the carboxylation of 13C-labeled acetaldehyde with carbon dioxide under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-oxo(1,2-13C2)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce acetic acid and carbon dioxide.
Reduction: Reduction reactions can convert it into lactic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Acetic acid and carbon dioxide.
Reduction: Lactic acid.
Substitution: Various substituted pyruvates depending on the reagents used.
Applications De Recherche Scientifique
3-Hydroxy-2-oxo(1,2-13C2)propanoic acid is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and metabolic pathways.
Biology: Investigating cellular respiration and metabolic flux analysis.
Medicine: Researching metabolic disorders and developing diagnostic tools.
Industry: Used in the production of labeled compounds for various applications, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through its role in metabolic pathways. It is a key intermediate in glycolysis and the citric acid cycle. The isotopic labeling allows researchers to trace the metabolic fate of the compound and study the molecular targets and pathways involved in its metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyruvic acid: The non-labeled form of the compound.
Lactic acid: A reduction product of pyruvic acid.
Acetic acid: An oxidation product of pyruvic acid.
Uniqueness
The unique aspect of 3-hydroxy-2-oxo(1,2-13C2)propanoic acid lies in its isotopic labeling, which provides a powerful tool for tracing and studying metabolic processes in a way that non-labeled compounds cannot.
Propriétés
Formule moléculaire |
C3H4O4 |
|---|---|
Poids moléculaire |
106.05 g/mol |
Nom IUPAC |
3-hydroxy-2-oxo(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i2+1,3+1 |
Clé InChI |
HHDDCCUIIUWNGJ-SUEIGJEOSA-N |
SMILES isomérique |
C([13C](=O)[13C](=O)O)O |
SMILES canonique |
C(C(=O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12951585.png)
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepin-4-one](/img/structure/B12951590.png)
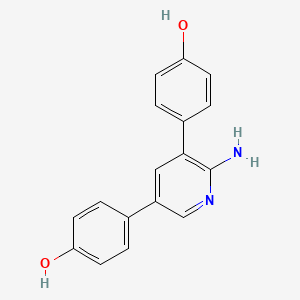
![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)

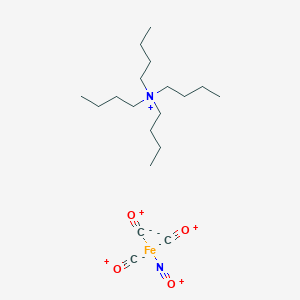
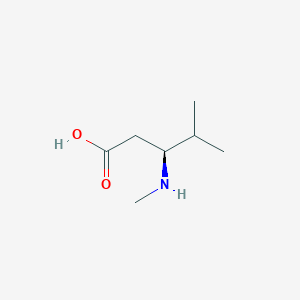
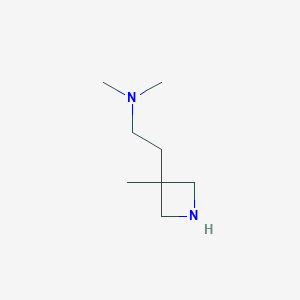

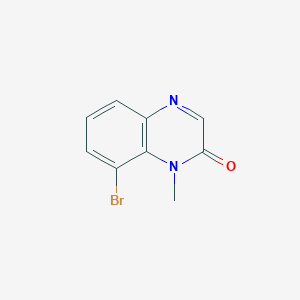
![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)
